![molecular formula C22H12BrClF6N2S B2512889 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole CAS No. 303152-86-5](/img/structure/B2512889.png)
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole” is a complex organic molecule. It contains several functional groups, including a bromo group, a chloro group, two trifluoromethyl groups, a pyridinyl group, a phenyl group, a sulfanyl group, and an indole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethylpyridines (TFMP) and its derivatives are commonly used in the agrochemical and pharmaceutical industries . Various methods of synthesizing TFMP derivatives have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be an important subgroup of fluorinated compounds and is often involved in various chemical reactions .科学的研究の応用
Synthesis and Reactions
Synthesis and Application in Insecticides
A derivative of this compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is an intermediate in the synthesis of chlorantraniliprole, an insecticide. Its synthesis involves several steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).
Copper-Catalyzed Cyclization for Antiviral and Anticancer Compounds
Another relevant compound, 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, has been synthesized using a copper-catalyzed approach. These compounds are notable for their biological activities, particularly in the development of antiviral and anticancer agents (S. López et al., 2017).
Synthesis of Halogenated Derivatives for Diverse Chemical Reactions
The synthesis of 3-halogenated 2-CF3-indoles, yielding various derivatives like chloro-, bromo-, and iodo-derivatives, demonstrates the compound's versatility. These derivatives have shown high utility in reactions with various nucleophiles, producing sulfides, nitriles, and cross-coupled products in high yields (V. M. Muzalevskiy et al., 2022).
Halocyclization Processes
The halocyclization of related indole compounds has been studied, leading to the formation of derivatives with potential chemical applications. These structures were determined using NMR and X-ray analysis, highlighting the structural versatility of the compound (A. Rybakova et al., 2016).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a multi-step process including reaction with phosphorus sulfide and methylation, demonstrating the compound's capacity for forming structurally diverse derivatives (Ivana Bradiaková et al., 2009).
Tandem Reactions for Synthesis of Selenyl and Sulfenyl Indoles
The novel synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions demonstrates the reactivity and potential for creating biologically active derivatives (Jie Liu et al., 2012).
Synthesis of Sulfonyl and Sulfinyl Indoles
The one-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles indicates the ease of synthesizing complex derivatives, which may have applications in various chemical processes (K. Kobayashi et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClF6N2S/c23-19-15-6-1-2-7-17(15)32(20-16(24)9-13(10-31-20)22(28,29)30)18(19)11-33-14-5-3-4-12(8-14)21(25,26)27/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQXIGOUUAHKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=CC=CC(=C4)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClF6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)
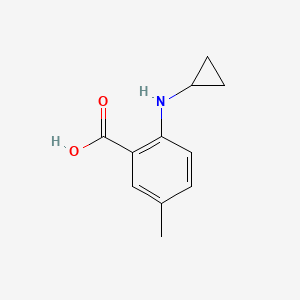

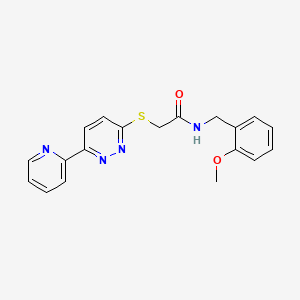
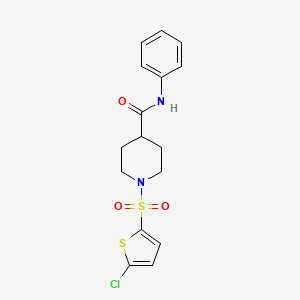
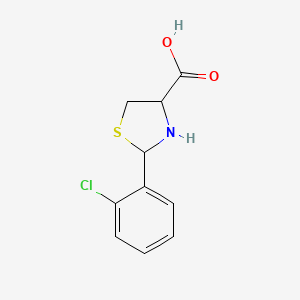

![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)
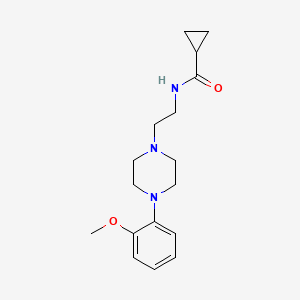
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2512819.png)
![3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide](/img/structure/B2512820.png)
![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)
![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)
![N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine](/img/structure/B2512824.png)
